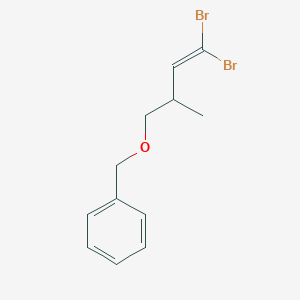
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene is an organic compound characterized by the presence of bromine atoms, a methyl group, and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene typically involves the bromination of alkenes. One efficient method includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating reagents. This combination offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields . Another method involves the use of potassium bromide and orthoperiodic acid in dichloromethane-water to prepare the corresponding brominated compounds with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding debrominated form.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the benzene ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dibromo-2-fluoro-3-methylbenzene
- 2,3-Dibromo-4,4-bis(4-methylphenyl)-2-butenoic acid
Uniqueness
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both bromine atoms and a methyl group on the but-3-enoxy moiety differentiates it from other dibromo compounds.
Propiedades
Fórmula molecular |
C12H14Br2O |
|---|---|
Peso molecular |
334.05 g/mol |
Nombre IUPAC |
(4,4-dibromo-2-methylbut-3-enoxy)methylbenzene |
InChI |
InChI=1S/C12H14Br2O/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
Clave InChI |
WGXHVRSCNWISHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC1=CC=CC=C1)C=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


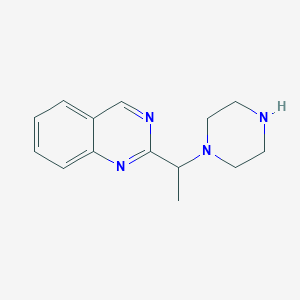


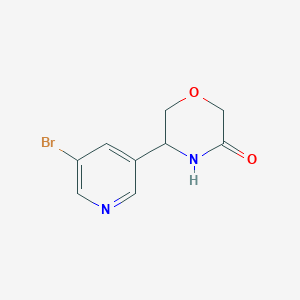
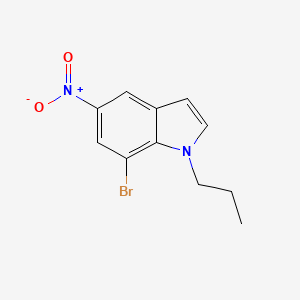
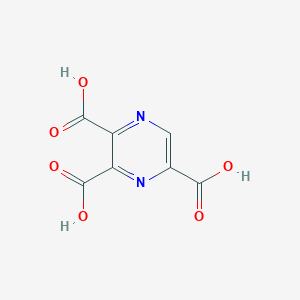
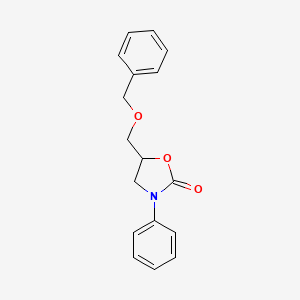
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)
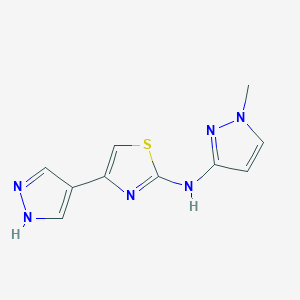
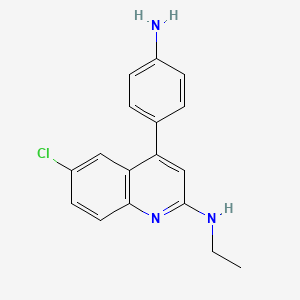


![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)
